molecular formula C15H16N2O2 B7516685 (5-Methylfuran-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone

(5-Methylfuran-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone

Cat. No. B7516685
M. Wt: 256.30 g/mol
InChI Key: KGOXGNTWNVXCBD-UHFFFAOYSA-N
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Description

(5-Methylfuran-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPMP, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

(5-Methylfuran-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit antitumor, antifungal, and antibacterial activities. (5-Methylfuran-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to have potential as a neuroprotective agent, as it can protect against oxidative stress-induced damage in neuronal cells.

Mechanism of Action

The exact mechanism of action of (5-Methylfuran-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood. However, it has been suggested that (5-Methylfuran-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone may exert its therapeutic effects by inhibiting certain enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
(5-Methylfuran-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and protect against oxidative stress-induced damage in neuronal cells. (5-Methylfuran-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Methylfuran-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (5-Methylfuran-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine its potential as an anti-inflammatory agent and its mechanism of action in this regard.

Synthesis Methods

The synthesis of (5-Methylfuran-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves the reaction between 2-pyridin-4-ylpyrrolidine and 5-methylfuran-2-carboxylic acid, followed by the addition of thionyl chloride and methanol. The resulting product is then purified using column chromatography.

properties

IUPAC Name

(5-methylfuran-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-4-5-14(19-11)15(18)17-10-2-3-13(17)12-6-8-16-9-7-12/h4-9,13H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOXGNTWNVXCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCCC2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylfuran-2-yl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone

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